molecular formula C13H16O B8735774 2-tert-Butyl-2,3-dihydro-1H-inden-1-one CAS No. 38206-36-9

2-tert-Butyl-2,3-dihydro-1H-inden-1-one

Cat. No. B8735774
CAS RN: 38206-36-9
M. Wt: 188.26 g/mol
InChI Key: VASMGYPAFMJRNM-UHFFFAOYSA-N
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Patent
US06391991B1

Procedure details

To the cupurous chloride (0.258 g, 2.61 mmol) inside 250 mL round bottom flask was added 22 mL of methylmagnesium iodide (3.0 M solution in diethyl ether, 66 mmol) at 0° C. under nitrogen. Diethyl ether was removed in vacuo. Tetrahydrofuran (65 mL) was then introduced. To this resulting suspension was added a solution of 2-isopropylidene-1-indanone (5.00 g, 29 mmol) in Tetrahydrofuran (25 mL) through a dropping funnel dropwise at 0° C. The mixture was stirred at the same temperature for another 1 h and then at ambient temperature overnight (16 h). The slurry was poured into ice (32 g) containing ammonium chloride (6.44 g). The solution was extracted with diethyl ether (5*80 mL). All ethereal layers were combined, washed with water (20 mL), dried over anhydrous magnesium sulfate and concentrated to yield 5.29 g (97%) of 2-t-butyl-1-indanone. H-NMR (CDCL3) δ 0.95 (s, 9H), 2.38 (dd, J=4.3, 8.0 Hz, 1 H), 2.90 (dd, J=4.3, 17.4 Hz, 1H), 3.08 (dd, J=8.0, 17.4 Hz, 1H) 7.23 (br t, J=7.4 Hz, 1H), 7.35 (br d, J=7.6 Hz, 1H), 7.46 (br t, J=7.6 Hz, 1H), 7.61 (br d, J=7.4 Hz, 1H):
Quantity
0.258 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
6.44 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][Mg]I.[C:5](=[C:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]1=[O:17])([CH3:7])[CH3:6].[Cl-].[NH4+]>O1CCCC1>[C:5]([CH:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]1=[O:17])([CH3:2])([CH3:7])[CH3:6] |f:3.4|

Inputs

Step One
Name
Quantity
0.258 g
Type
reactant
Smiles
[Cl-]
Name
Quantity
22 mL
Type
reactant
Smiles
C[Mg]I
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)=C1C(C2=CC=CC=C2C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ice
Quantity
32 g
Type
reactant
Smiles
Step Four
Name
Quantity
6.44 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for another 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Diethyl ether was removed in vacuo
ADDITION
Type
ADDITION
Details
Tetrahydrofuran (65 mL) was then introduced
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
overnight (16 h)
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether (5*80 mL)
WASH
Type
WASH
Details
washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1C(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.29 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.